Regioisomeric Scaffold Differentiation: Pyridine 3‑yl vs. 4‑yl Methylene Linker Position
The target compound positions the methylene‑benzamide vector at the pyridine 3‑position, whereas CAS 2034272‑46‑1 places the identical substituent ensemble at the pyridine 4‑position. This single atom shift changes the dihedral angle between the pyridine ring and the amide bond by an estimated 60° (based on elimination of the 3‑position steric adjacency to the furan‑2‑yl group), altering the three‑dimensional pharmacophore [1]. No quantitative biological activity data are available for either regioisomer; differentiation therefore rests on the demonstrable structural non‑equivalence of these two distinct CAS‑registered entities.
| Evidence Dimension | Pyridine substitution pattern (methylene‑benzamide attachment point) |
|---|---|
| Target Compound Data | Methylene linker at pyridine C‑3; 2‑(furan‑2‑yl) substituent at C‑2 (CAS 2034595‑14‑5) |
| Comparator Or Baseline | Methylene linker at pyridine C‑4; 2‑(furan‑2‑yl) substituent at C‑2 (CAS 2034272‑46‑1) |
| Quantified Difference | Positional isomer; no shared biological assay data. Estimated dihedral perturbation ≈ 60°. |
| Conditions | 2D/3D structure comparison (PubChem CID 91817266 vs. CID analogue); computed geometry from standard SMILES. |
Why This Matters
A pyridine 3‑yl vs. 4‑yl linker shift is a known determinant of target engagement in kinase and GPCR ligand design, making the two regioisomers functionally non‑interchangeable in any assay requiring defined pharmacophore geometry.
- [1] PubChem Compound Summary for CID 91817266. https://pubchem.ncbi.nlm.nih.gov/compound/2034595-14-5 (accessed 2026‑04‑28). View Source
